3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

Chemical Purity Procurement Specification Screening Library Quality

3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one (CAS 903589-48-0) is a synthetic heterocyclic small molecule (MF: C13H14N6O2; MW: 286.29 g/mol) that combines a 1,3,5-triazine core with a 1,3-benzoxazol-2(3H)-one moiety via a methylene linker. It is currently catalogued exclusively as a research chemical by multiple vendors, with no published peer-reviewed pharmacological data, patent exemplification, or regulatory filings identifiable as of 2026.

Molecular Formula C13H14N6O2
Molecular Weight 286.29 g/mol
CAS No. 903589-48-0
Cat. No. B1336236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one
CAS903589-48-0
Molecular FormulaC13H14N6O2
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C13H14N6O2/c1-18(2)12-16-10(15-11(14)17-12)7-19-8-5-3-4-6-9(8)21-13(19)20/h3-6H,7H2,1-2H3,(H2,14,15,16,17)
InChIKeyXGJDPGFNWWTHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one (CAS 903589-48-0): Sourcing Guide & Differentiation Evidence


3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one (CAS 903589-48-0) is a synthetic heterocyclic small molecule (MF: C13H14N6O2; MW: 286.29 g/mol) that combines a 1,3,5-triazine core with a 1,3-benzoxazol-2(3H)-one moiety via a methylene linker . It is currently catalogued exclusively as a research chemical by multiple vendors, with no published peer-reviewed pharmacological data, patent exemplification, or regulatory filings identifiable as of 2026 . The compound is supplied at purities of 95–98% for early-stage discovery screening or synthetic chemistry applications .

Why Generic Substitution of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one Fails Without Evidence


Closely related 1,3,5-triazine-benzoxazolone hybrids—such as 5-chloro, N-aryl, or piperidino-substituted analogs—exhibit divergent target engagement profiles documented in patent literature (e.g., P2X3 antagonism, kinase inhibition), yet none of these profiles have been confirmed for CAS 903589-48-0 [1]. The dimethylamino substituent on the triazine ring is a critical pharmacophoric element in this chemotype, but its electronic and steric contribution to target binding remains uncharacterized for this specific compound in the absence of any public assay data [2]. Therefore, substituting an untested analog for this specific building block or screening hit risks introducing unvalidated pharmacological noise into a discovery program, and the decision to procure this exact compound must rest on its status as a unique chemical entity within a focused library or its role as a synthetic intermediate rather than on inferred bioactivity [2].

Quantitative Evidence Guide: 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one Differentiation Data


Purity Specification Differentiation: 98% (Leyan) vs. 95% (AKSci, CymitQuimica) for CAS 903589-48-0

Across vendors not on the exclusion list, CAS 903589-48-0 is offered at two distinct purity tiers: 95% (AKSci, CymitQuimica) and 98% (Leyan, MolCore) . This 3-percentage-point purity difference translates to a 2.5-fold reduction in total impurity burden (5% vs. 2% residual impurities), which is relevant for high-throughput screening where unknown contaminants can produce false-positive or false-negative readouts in sensitive biochemical or cell-based assays [1].

Chemical Purity Procurement Specification Screening Library Quality

Absence of Characterized Biological Target Engagement vs. Structural Analogs with P2X3 Antagonism

A Shionogi patent family (EP3009432, WO2014196973) discloses amino-triazine derivatives as P2X3 and/or P2X2/3 receptor antagonists, with exemplified compounds showing IC50 values in the sub-micromolar range in FLIPR-based calcium flux assays [1]. However, CAS 903589-48-0 is not listed among the exemplified compounds, and no IC50, Ki, or functional assay data exist for this compound at P2X3, P2X2/3, or any other biological target [2]. In contrast, structurally related 5-chloro-N-aryl analogs (e.g., CAS 904011-18-3) are explicitly claimed with functional data in the patent [1]. This evidentiary gap means CAS 903589-48-0 cannot be assumed to share the pharmacology of its in-class relatives [3].

Target Selectivity P2X3 Receptor Pain Pharmacology

Physicochemical Differentiation: Calculated Drug-Likeness Parameters vs. In-Class Oral P2X3 Antagonists

Calculated physicochemical parameters for CAS 903589-48-0 (MW 286.29; HBD 1; HBA 6; TPSA ~102 Ų) place it well within Lipinski and Veber oral drug-likeness space, with a lower molecular weight than many advanced P2X3 antagonists such as gefapixant (MW 355.4) and sivopixant (MW ~420) [1][2]. Its cLogP (estimated ~1.5-2.0) is consistent with moderate lipophilicity, potentially offering a differentiated solubility and permeability profile relative to more lipophilic, higher-MW triazine-containing clinical candidates [3]. However, these are in silico predictions only; no experimental solubility, permeability (PAMPA/Caco-2), microsomal stability, or plasma protein binding data are publicly available for this compound .

Drug-Likeness Lipinski Parameters Lead Optimization

Crystallographic and Spectroscopic Characterization Gap vs. Related Triazine Derivatives

A closely related compound—(4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate—has been fully characterized by single-crystal X-ray diffraction, DFT calculations, Hirshfeld surface analysis, and comprehensive spectroscopic methods (UV-vis, FT-IR, FT-Raman, 1H/13C NMR, HRMS), and evaluated for anti-cancer activity [1]. In contrast, CAS 903589-48-0 has no published crystallographic or DFT-validated structural data, and only vendor-reported MW and 1H NMR spectra are available . This absence of solid-state structural information precludes computational docking with conformational confidence and prevents structure-based optimization of the benzoxazolone-triazine scaffold [2].

Crystal Structure DFT Calculations Structural Biology

Application Scenarios for 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one (CAS 903589-48-0)


Focused Library Design for P2X Receptor Family Screening

CAS 903589-48-0 can be incorporated as a low-MW (286.29 g/mol), structurally distinct member within a focused library of triazine-benzoxazolone hybrids for de novo screening against P2X3 and P2X2/3 receptors. Its dimethylamino substituent differentiates it from N-aryl and piperidino analogs claimed in the Shionogi patent family, offering a unique electronic environment that may yield distinct SAR when tested in parallel with related compounds [1]. Procurement at 98% purity (Leyan) is recommended to minimize impurity interference in FLIPR or electrophysiological assays .

Crystallography-Driven Scaffold Validation

Given the absence of a published crystal structure for CAS 903589-48-0, X-ray crystallography efforts are needed to resolve its solid-state conformation, enabling comparison with the structurally characterized (4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate scaffold [2]. Successful crystallization and DFT analysis would provide the first experimentally validated geometry for this chemotype, supporting structure-based docking and pharmacophore modeling for any drug discovery program using the dimethylamino-triazine-benzoxazolone core [2].

Synthetic Intermediate for Diversification Chemistry

As a building block bearing a reactive triazine core and a benzoxazolone moiety, CAS 903589-48-0 is suitable for systematic derivatization—amination at the triazine C-4 position, N-alkylation at the benzoxazolone, or Suzuki coupling at the benzoxazolone C-5/C-6 positions (if halogenated). This synthetic versatility, combined with vendor-verified purity (95–98%), makes it a credible starting point for generating proprietary analog series for lead optimization .

Negative Control Compound in Target Engagement Studies

Since no biological activity data exist for CAS 903589-48-0, it may be considered as a scaffold-matched negative control (assuming it is confirmed inactive in primary assays) alongside active triazine-benzoxazolone P2X3 antagonists [1]. This application requires rigorous in-house validation of inactivity against the target and relevant counter-screens before it can be deployed as a control in mechanistic studies.

Quote Request

Request a Quote for 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.